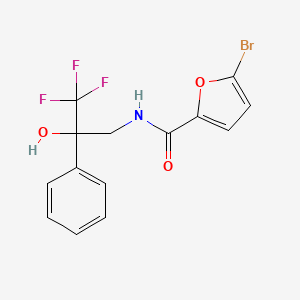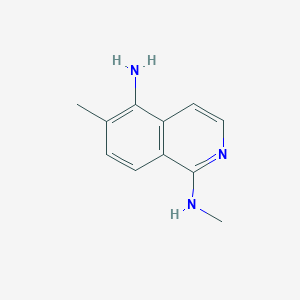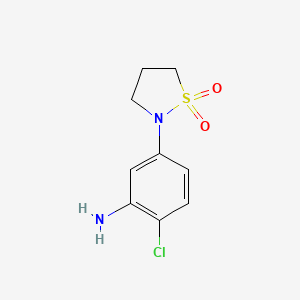
Methyl 6-aminoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 6-aminoquinoline-3-carboxylate” is a chemical compound with the molecular formula C11H10N2O2 . It has a molecular weight of 202.21 . The IUPAC name for this compound is methyl 6-amino-3-quinolinecarboxylate .
Synthesis Analysis
The synthesis of quinoline and its analogues has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “Methyl 6-aminoquinoline-3-carboxylate” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C11H10N2O2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,12H2,1H3 .Chemical Reactions Analysis
Quinoline synthesis involves various chemical reactions. Heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes . Other reactions include the one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .Physical And Chemical Properties Analysis
“Methyl 6-aminoquinoline-3-carboxylate” has a molecular weight of 202.21 . Its physical and chemical properties include a high GI absorption, BBB permeant, and it is not a P-gp substrate . It has a consensus Log Po/w of 1.51, indicating its lipophilicity . Its water solubility is 0.727 mg/ml .Aplicaciones Científicas De Investigación
Antimalarial Activity
Quinoline derivatives have been found to have antimalarial activity . This makes them valuable in the development of new drugs for the treatment of malaria.
Anticancer Activity
Quinoline derivatives have also been found to have anticancer activity . This suggests that they could be used in the development of new cancer treatments.
Antibacterial Activity
Quinoline derivatives have been found to have antibacterial activity . This makes them potentially useful in the development of new antibiotics.
Anthelmintic Activity
Quinoline derivatives have been found to have anthelmintic activity , which means they can be used to expel or destroy parasitic worms.
Antiviral Activity
Quinoline derivatives have been found to have antiviral activity . This suggests that they could be used in the development of new antiviral drugs.
Antifungal Activity
Quinoline derivatives have been found to have antifungal activity . This makes them potentially useful in the treatment of fungal infections.
Anti-inflammatory and Analgesic Activities
Quinoline derivatives have been found to have anti-inflammatory and analgesic activities . This suggests that they could be used in the development of new anti-inflammatory and pain-relieving drugs.
Cardiovascular and Central Nervous System Activities
Quinoline derivatives have been found to have cardiovascular and central nervous system activities . This suggests that they could be used in the development of new drugs for the treatment of cardiovascular diseases and disorders of the central nervous system.
Mecanismo De Acción
Target of Action
Quinoline-based compounds, which include methyl 6-aminoquinoline-3-carboxylate, have been reported to have diverse biological activities . They have shown potential as antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease agents, and more .
Mode of Action
Quinoline-containing compounds have been reported to inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline-based compounds are known to interact with multiple biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME properties of Methyl 6-aminoquinoline-3-carboxylate indicate that it has high gastrointestinal absorption and is BBB permeant . The compound’s lipophilicity (Log Po/w) is 1.77 (iLOGP), 1.57 (XLOGP3), 1.61 (WLOGP), 1.05 (MLOGP), and 1.57 (SILICOS-IT), with a consensus Log Po/w of 1.51 . These properties may impact the compound’s bioavailability.
Result of Action
Quinoline-containing compounds have been reported to have potential antitumor effects .
Safety and Hazards
The safety and hazards associated with “Methyl 6-aminoquinoline-3-carboxylate” include the need to avoid breathing dust/fume/gas/mist/vapors/spray . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn .
Direcciones Futuras
“Methyl 6-aminoquinoline-3-carboxylate” has potential applications in the field of medicinal chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research could focus on developing new synthesis protocols and exploring its potential biological and pharmaceutical activities .
Propiedades
IUPAC Name |
methyl 6-aminoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZKPZCHRURLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C=CC(=CC2=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one](/img/structure/B2430318.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-chlorobenzoate](/img/structure/B2430320.png)


![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2430323.png)


![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![2-Methyl-4-oxo-6,7-dihydro-5H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2430334.png)



![5-cyclopropyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-3-carboxamide](/img/structure/B2430340.png)